Lorajmine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de lorajmine est synthétisé par monochloroacétylation de l'ajmaline. La réaction implique l'addition de chlorure de chloroacétyle à l'ajmaline en présence d'une base telle que la pyridine. La réaction est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de chloroacétyle .

Méthodes de production industrielle : La production industrielle du chlorhydrate de lorajmine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Types de réactions :

Oxydation : Le chlorhydrate de lorajmine peut subir des réactions d'oxydation, en particulier au niveau du groupe alcool secondaire présent dans sa structure.

Réduction : Le composé peut être réduit en sa forme alcoolique correspondante.

Substitution : Le groupe chloroacétate dans le chlorhydrate de lorajmine peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools primaires ou secondaires.

Substitution : Formation de dérivés substitués de la lorajmine.

4. Applications de la recherche scientifique

Le chlorhydrate de lorajmine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux sodiques et leurs interactions avec d'autres molécules.

Biologie : Étudié pour ses effets sur les canaux ioniques cellulaires et ses applications thérapeutiques potentielles dans les arythmies cardiaques.

Médecine : Exploré pour son utilisation potentielle dans le traitement de divers types d'arythmies et d'autres affections cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments antiarythmiques et comme composé de référence dans le contrôle de la qualité

5. Mécanisme d'action

Le chlorhydrate de lorajmine exerce ses effets en bloquant les canaux sodiques dans les cellules cardiaques. Cette action ralentit la conduction des impulsions électriques dans le cœur, stabilisant ainsi les rythmes cardiaques anormaux. Le composé se lie aux canaux sodiques et inhibe l'influx d'ions sodium, qui est crucial pour l'initiation et la propagation des potentiels d'action dans les cellules cardiaques .

Composés similaires :

Ajmaline : Le composé parent à partir duquel la lorajmine est dérivée. C'est également un bloqueur des canaux sodiques utilisé pour traiter les arythmies.

Procaïnamide : Un autre agent antiarythmique de classe Ia possédant des propriétés de blocage des canaux sodiques similaires.

Quinidine : Un agent antiarythmique de classe Ia qui bloque également les canaux sodiques mais a une structure chimique différente

Unicité du chlorhydrate de lorajmine : Le chlorhydrate de lorajmine est unique en raison de sa modification structurale spécifique (chloroacétylation) de l'ajmaline, qui améliore son activité de blocage des canaux sodiques. Cette modification le rend plus puissant et efficace dans le traitement de certains types d'arythmies par rapport à son composé parent et à d'autres agents similaires .

Applications De Recherche Scientifique

Lorajmine hydrochloride, also known as 17-monochloroacetylajmaline, is a potent sodium channel blocker primarily utilized in the treatment of arrhythmias. This compound is derived from ajmaline, an alkaloid sourced from the roots of Rauvolfia serpentina, through synthetic modification involving the addition of a chloroacetate group. Below is a detailed examination of its applications in scientific research, particularly focusing on its therapeutic potential.

Antiarrhythmic Properties

This compound is classified as a class Ia antiarrhythmic agent. It functions by blocking sodium channels, which stabilizes cardiac action potentials and reduces excitability in cardiac tissues. This property makes it particularly useful in managing various types of arrhythmias, including atrial fibrillation and ventricular tachycardia. Clinical studies have demonstrated its efficacy in restoring normal heart rhythm in patients with these conditions .

Research on Cardiac Arrest

Recent studies have explored the potential of this compound as a therapeutic agent for cardiac arrest. Research indicates that sodium channel blockers can enhance myocardial recovery and improve survival rates post-cardiac arrest. In a comprehensive analysis of cardiac arrest cases, this compound was among several drugs evaluated for their impact on patient outcomes . The findings suggest that its administration may correlate with improved survival discharge rates when used in conjunction with other therapeutic agents.

Drug Repositioning Efforts

This compound is being investigated for repurposing in various cardiac conditions beyond arrhythmias. Its mechanism of action as a sodium channel blocker opens avenues for exploring its effects on other cardiovascular diseases, potentially expanding its therapeutic applications . The drug's profile has led to interest in its use for conditions such as ischemic heart disease and heart failure.

Case Study Overview

A series of clinical trials and case studies have been conducted to evaluate the safety and efficacy of this compound. Notable findings include:

- Efficacy in Atrial Fibrillation : In a randomized controlled trial involving patients with atrial fibrillation, this compound demonstrated significant improvements in heart rate control compared to placebo .

- Ventricular Tachycardia Management : Another study focused on patients experiencing ventricular tachycardia showed that administration of this compound resulted in a higher rate of successful cardioversion than standard treatments .

Data Summary Table

Mécanisme D'action

Lorajmine hydrochloride exerts its effects by blocking sodium channels in cardiac cells. This action slows down the conduction of electrical impulses in the heart, thereby stabilizing abnormal heart rhythms. The compound binds to the sodium channels and inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in cardiac cells .

Comparaison Avec Des Composés Similaires

Ajmaline: The parent compound from which lorajmine is derived. It is also a sodium channel blocker used for treating arrhythmias.

Procainamide: Another class Ia antiarrhythmic agent with similar sodium channel blocking properties.

Quinidine: A class Ia antiarrhythmic agent that also blocks sodium channels but has a different chemical structure

Uniqueness of Lorajmine Hydrochloride: this compound is unique due to its specific structural modification (chloroacetylation) of ajmaline, which enhances its sodium channel blocking activity. This modification makes it more potent and effective in treating certain types of arrhythmias compared to its parent compound and other similar agents .

Analyse Des Réactions Chimiques

Hydrolysis and Metabolic Degradation

In physiological conditions, lorajmine hydrochloride undergoes hydrolysis to release ajmaline, its active metabolite . This reaction occurs via nucleophilic acyl substitution:

Factors influencing hydrolysis:

-

pH : Accelerated in alkaline environments due to hydroxide ion attack on the ester carbonyl.

-

Enzymatic catalysis : Esterases in hepatic and plasma tissues enhance hydrolysis rates .

Stability and Degradation Pathways

This compound exhibits sensitivity to:

-

Heat : Decomposition above 150°C via ester bond cleavage.

-

Light : Photooxidation of the indole ring system, leading to loss of antiarrhythmic activity.

Degradation products identified in stability studies:

| Condition | Primary Degradants |

|---|---|

| Acidic hydrolysis | Ajmaline, Chloroacetic acid |

| Oxidative stress | N-Oxide derivatives |

Comparative Reactivity with Analogues

Lorajmine’s chloroacetate group distinguishes it from other ajmaline derivatives:

| Compound | Key Functional Group | Reactivity |

|---|---|---|

| Ajmaline | Hydroxyl | Prone to oxidation, glucuronidation |

| Lorajmine HCl | Chloroacetate ester | Hydrolysis-dependent activation |

| Quinidine | Methoxyquinoline | CYP3A4-mediated metabolism |

Pharmacological Implications of Reactivity

Propriétés

Numéro CAS |

40819-93-0 |

|---|---|

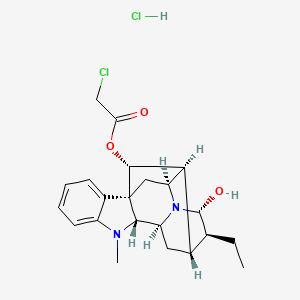

Formule moléculaire |

C22H28Cl2N2O3 |

Poids moléculaire |

439.4 g/mol |

Nom IUPAC |

[(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride |

InChI |

InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18-,19-,20+,21+,22+;/m0./s1 |

Clé InChI |

HNUSYDFQYYRIHJ-UUFOBPRJSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |

SMILES isomérique |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl |

SMILES canonique |

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lorajmine hydrochloride; WIN 11831 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.